DL-Phenylalanine-d5 (hydrochloride)
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Overview
Description
DL-Phenylalanine-d5 (hydrochloride) is a deuterium-labeled version of DL-Phenylalanine hydrochloride. It is an isotopically labeled compound where five hydrogen atoms are replaced with deuterium. This compound is widely used in scientific research due to its unique properties, including its role as a tracer in metabolic studies and its applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Phenylalanine-d5 (hydrochloride) typically involves the incorporation of deuterium into the phenylalanine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the phenylalanine molecule are replaced with deuterium .
Industrial Production Methods: Industrial production of DL-Phenylalanine-d5 (hydrochloride) involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium-labeled compound .
Chemical Reactions Analysis
Types of Reactions: DL-Phenylalanine-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group in DL-Phenylalanine-d5 (hydrochloride) can undergo substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions
Major Products: The major products formed from these reactions include keto acids, alcohols, and various substituted derivatives of DL-Phenylalanine-d5 (hydrochloride) .
Scientific Research Applications
DL-Phenylalanine-d5 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Employed in studies involving protein synthesis and amino acid metabolism.
Medicine: Utilized in drug development to study pharmacokinetics and drug metabolism.
Industry: Applied in the production of pharmaceuticals and food flavors
Mechanism of Action
The mechanism of action of DL-Phenylalanine-d5 (hydrochloride) involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. It acts on the α2δ subunit of voltage-dependent calcium channels, inhibiting their function. This inhibition affects neurotransmitter release and synaptic transmission, leading to various physiological effects .
Comparison with Similar Compounds
- L-Phenylalanine hydrochloride
- D-Phenylalanine hydrochloride
- DL-Phenylalanine
Comparison: DL-Phenylalanine-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. Compared to its non-deuterated counterparts, DL-Phenylalanine-d5 (hydrochloride) offers improved pharmacokinetic and metabolic profiles .
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
206.68 g/mol |
IUPAC Name |
2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/i1D,2D,3D,4D,5D; |
InChI Key |
ZAIZDXVMSSDZFA-GWVWGMRQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H].Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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